

# Application Notes and Protocols for the Preparation of Pyrazolium-Based Energetic Materials

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## Compound of Interest

Compound Name: *Pyrazolium*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various **pyrazolium**-based energetic materials. The information is intended for use by qualified researchers and scientists in a laboratory setting. Adherence to all applicable safety guidelines for handling energetic materials is mandatory.

## Introduction to Pyrazolium-Based Energetic Materials

**Pyrazolium**-based compounds represent a significant class of energetic materials, characterized by their nitrogen-rich heterocyclic structures. These materials often exhibit a favorable combination of high density, good thermal stability, and tunable energetic performance. The pyrazole ring, with its inherent aromaticity and multiple nitrogen atoms, serves as a versatile scaffold for the introduction of energetic functionalities such as nitro (-NO<sub>2</sub>) and amino (-NH<sub>2</sub>) groups. The formation of **pyrazolium** salts further enhances their energetic properties and stability. This document outlines the synthetic pathways and key performance parameters of several prominent **pyrazolium**-based energetic materials.

## Synthesis of Key Pyrazolium-Based Energetic Compounds

This section details the experimental protocols for the synthesis of selected **pyrazolium**-based energetic materials. The synthetic routes are visualized through diagrams, and the key performance data are summarized in tables for comparative analysis.

## Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP)

DNPP is a foundational molecule in the synthesis of more complex pyrazolo[4,3-c]pyrazole-based energetic materials. An improved synthesis method starting from acetylacetone has been developed, offering advantages such as the elimination of mixed acids and iron powder, reduced reaction times, and simplified post-treatment.

### Experimental Protocol:

The synthesis of DNPP from acetylacetone involves a multi-step process: monocyclization, diazotization, bicyclization, nitration, oxidation, and finally, decarboxylative nitration.

A detailed, step-by-step laboratory protocol is beyond the scope of this generalized application note due to safety considerations. Researchers should refer to the primary literature for specific reagent quantities, reaction conditions, and safety precautions.

### Physicochemical and Energetic Properties:

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>2</sub> N <sub>6</sub> O <sub>4</sub>	[1]
Molecular Weight	198.09 g/mol	[1]
Density	1.865 g/cm <sup>3</sup>	[2]
Decomposition Temp.	330.8 °C	
Heat of Formation	+273 kJ/mol	
Impact Sensitivity	68 cm (5 kg)	
Friction Sensitivity	Not sensitive	

## Synthetic Pathway for DNPP:

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Caption: Synthetic route for 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP).

## Synthesis of 1,4-Diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (LLM-119/DADNP)

LLM-119, also known as DADNP, is a derivative of DNPP and is noted for its high nitrogen content and energetic performance. It is synthesized via the N-amination of DNPP.

## Experimental Protocol:

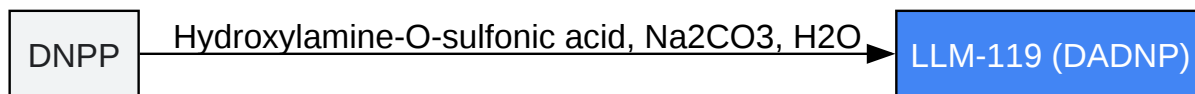
## Synthesis of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP):

- To a solution of 0.5 g ( $2.53 \times 10^{-3}$  mol) of DNPP and 0.74 g ( $6.95 \times 10^{-3}$  mol) of sodium carbonate in 12.0 mL of water, add a solution of 1.0 g ( $8.84 \times 10^{-3}$  mol) of hydroxylamino-O-sulfonic acid in 3.0 mL of water over a period of 5 minutes at 70-75 °C.[3]
- Stir the reaction mixture at this temperature for a specified period.
- Cool the mixture and collect the precipitate by filtration.
- Wash the product with water and dry to obtain DADNP.

## Physicochemical and Energetic Properties:

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>4</sub> N <sub>8</sub> O <sub>4</sub>	[3]
Molecular Weight	228.12 g/mol	[3]
Density	1.85 g/cm <sup>3</sup>	[4]
Decomposition Temp.	227 °C	[4]
Detonation Velocity	8359.3 m/s	[3]
Detonation Pressure	31.0 GPa	[3]
Impact Sensitivity	14 - 20 J	[4]
Friction Sensitivity	280 N	[4]

Synthetic Pathway for LLM-119 (DADNP):



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Caption: Synthesis of LLM-119 (DADNP) from DNPP.

## Synthesis of 4-Amino-3,5-dinitropyrazole (ADNP) Salts

4-Amino-3,5-dinitropyrazole (ADNP) is an insensitive energetic material that can be used to form a variety of energetic salts with enhanced properties.

Experimental Protocol:

Synthesis of 4-amino-3,5-dinitropyrazole sodium salt (ADNPNa):

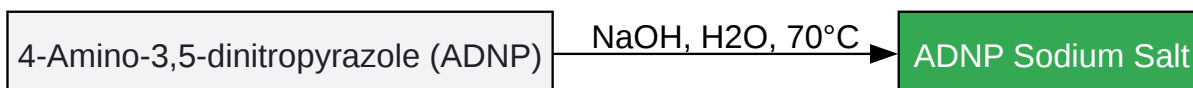
- Add 1.73 g (0.01 mol) of 4-amino-3,5-dinitropyrazole and 0.40 g (0.01 mol) of NaOH to 30 mL of water.[4]
- Heat the reaction mixture at 70°C for 2 hours.[4]

- Slowly cool the resulting solution to ambient temperature.
- Dry the solution under vacuum to remove the water.
- Recrystallize the resulting red solid from methanol to obtain the product. The reported yield is 92.3%.<sup>[4]</sup>

Physicochemical and Energetic Properties of ADNP and its Salts:

Compound	Density (g/cm <sup>3</sup> )	Decomposition Temp. (°C)	Impact Sensitivity (J)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Reference
ADNP	1.90	176	>60	-	-	<sup>[5]</sup> <sup>[6]</sup>
Guanidinium Salt	1.63	303	>60	7712	20.99	<sup>[6]</sup>
Aminoguanidinium Salt	1.71	245	>60	8345	28.02	<sup>[6]</sup>
Triaminoguanidinium Salt	1.84	225	>60	8743	32.55	<sup>[6]</sup>

Synthetic Pathway for ADNPNa:



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Caption: Synthesis of 4-amino-3,5-dinitropyrazole sodium salt (ADNPNa).

## Safety Considerations

The synthesis and handling of **pyrazolium**-based energetic materials should only be conducted by trained personnel in a laboratory equipped with the necessary safety features, including blast shields, fume hoods, and appropriate personal protective equipment (PPE). A thorough understanding of the potential hazards associated with each chemical and reaction is crucial. All reactions should be performed on a small scale initially, and scaling up should be done with extreme caution.

## Conclusion

The methods described in these application notes provide a foundation for the synthesis and investigation of **pyrazolium**-based energetic materials. The versatility of the pyrazole core allows for the development of a wide range of energetic compounds with tailored properties. The provided data tables and synthetic diagrams serve as a valuable resource for researchers in this field, facilitating the comparison of different materials and the design of new, high-performance energetic compounds. Further research into the synthesis and characterization of novel **pyrazolium**-based materials is encouraged to advance the field of energetic materials.

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